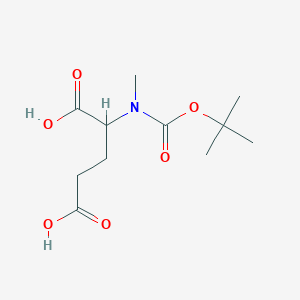
Boc-N-Me-Glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Me-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Glu-OH typically involves the protection of the amino group of L-glutamic acid with a Boc group. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Boc-N-Me-Glu-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride)
Major Products Formed
Deprotection: L-glutamic acid
Coupling: Peptides or peptide derivatives
Substitution: N-alkyl or N-aryl derivatives of this compound
科学的研究の応用
Scientific Research Applications
The applications of Boc-N-Methyl-L-Glutamic Acid span several domains:
Chemistry
- Peptide Synthesis : Boc-N-Methyl-L-Glutamic Acid serves as a building block in the synthesis of peptides and other complex molecules. Its unique structure allows for specific reactivity and selectivity in chemical reactions.
- Protecting Group : The compound functions effectively as a protecting group during the synthesis process, ensuring that the amino group remains unreacted until deprotection is desired.
Biology
- Protein-Protein Interactions : It is employed in studies examining protein-protein interactions and enzyme mechanisms, contributing to our understanding of cellular processes and signaling pathways.
- Molecular Biology Research : The compound aids in the design of experiments that require precise modifications to amino acids within proteins.
Medicine
- Peptide-Based Drugs : Boc-N-Methyl-L-Glutamic Acid is utilized in the development of peptide-based therapeutics. Its ability to modify peptide structures enhances drug efficacy and specificity.
- Targeted Drug Delivery : The compound has potential applications in creating targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects .
Case Study 1: Microwave-Assisted Deprotection
A study demonstrated a microwave-enhanced method for rapid deprotection of the Boc group using p-toluenesulfonic acid (p-TsOH). This method allowed for complete deprotection within 30 seconds, significantly improving efficiency compared to traditional methods that could take hours. The study highlighted its application in synthesizing N-methyl amino acid benzyl esters from Boc-N-Methyl amino acids .
Case Study 2: Synthesis of Peptide Inhibitors
In another research effort, Boc-N-Methyl-L-Glutamic Acid was utilized to create peptide inhibitors targeting malaria parasites. The study showcased how modifications to the amino acids could enhance inhibitory properties against specific biological targets, emphasizing the compound's versatility in medicinal chemistry applications .
作用機序
The mechanism of action of Boc-N-Me-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions by forming a stable carbamate linkage. During deprotection, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amino group. This process is facilitated by the resonance stabilization of the intermediate carbocation and the elimination of the tert-butyl group .
類似化合物との比較
Similar Compounds
Boc-Glu-OH: N-tert-butoxycarbonyl-L-glutamic acid
Boc-Gln-OH: N-tert-butoxycarbonyl-L-glutamine
Boc-Asp-OH: N-tert-butoxycarbonyl-L-aspartic acid
Uniqueness
Boc-N-Me-Glu-OH is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of peptides with specific structural requirements .
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNLLDSCMBEPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














